2-(2-Chlorophenyl)pyridin-3-ol
Description
2-(2-Chlorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a 2-chlorophenyl moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its reactivity and biological activity are influenced by the electron-withdrawing chlorine atom and the hydrogen-bonding capacity of the hydroxyl group.
Properties
IUPAC Name |
2-(2-chlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-5-2-1-4-8(9)11-10(14)6-3-7-13-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTRMJRVTYEHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682689 | |
| Record name | 2-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-81-6 | |
| Record name | 2-(2-Chlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction between 2-chlorophenylboronic acid and 3-bromopyridine in the presence of a palladium catalyst and a base can yield 2-(2-Chlorophenyl)pyridin-3-ol.
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)pyridin-3-ol may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)pyridin-3-one.
Reduction: Formation of 2-(2-chlorophenyl)pyridin-3-amine or 2-(2-chlorophenyl)pyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites of enzymes or receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase stability but reduce solubility in polar solvents.
- Hydroxyl groups at the 3-position enable hydrogen bonding, critical for target binding in drug design .
- Bulkier substituents (e.g., triazole, methoxy) improve selectivity but may hinder bioavailability .
Physicochemical Properties
| Property | 2-(2-Chlorophenyl)pyridin-3-ol | 5-Trifluoromethyl Analogue | 2-Aminopyridin-3-ol |
|---|---|---|---|
| Melting Point | Not reported | 152–154°C | 165–167°C |
| LogP | ~2.1 (estimated) | 3.5 | 0.8 |
| Solubility (Water) | Low | Insoluble | High |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 2 (NH₂, OH) |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
